

In-Depth Technical Guide: (1R,2S)-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R,2S)-2-Aminocyclopentanol hydrochloride

Cat. No.: B111749

[Get Quote](#)

CAS Number: 137254-03-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1R,2S)-2-Aminocyclopentanol hydrochloride**, a chiral aminocyclopentanol derivative. This document details its chemical identity, physicochemical properties, synthesis, and significant applications in pharmaceutical research, particularly as a chiral building block for biologically active molecules.

Chemical Identity and Physicochemical Properties

(1R,2S)-2-Aminocyclopentanol hydrochloride, with the CAS number 137254-03-6, is the hydrochloride salt of the cis-isomer of 2-aminocyclopentanol. The stereochemistry of this compound, with defined configurations at the 1 and 2 positions of the cyclopentane ring, is crucial for its application in asymmetric synthesis.

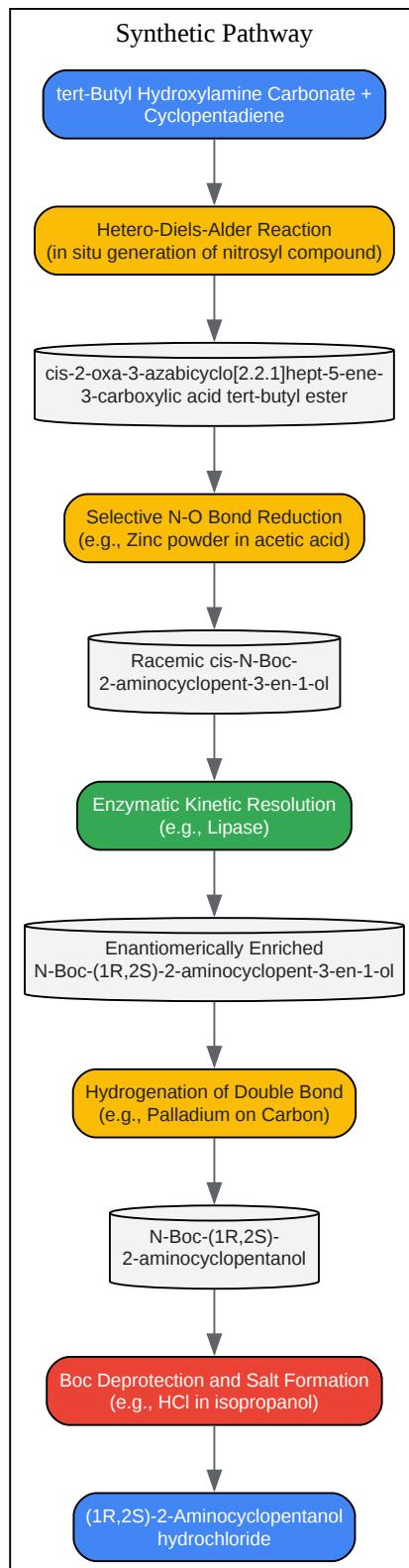
Table 1: Physicochemical and Computational Data for **(1R,2S)-2-Aminocyclopentanol Hydrochloride**

| Property | Value | Source(s) |
|---------------------------------------|-------------------------------------|--|
| Molecular Formula | C ₅ H ₁₂ ClNO | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 137.61 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Appearance | White to light brown solid/powder | --INVALID-LINK--[2] |
| Storage Temperature | Room Temperature, Inert Atmosphere | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| SMILES | N--INVALID-LINK-- [C@H]1O.Cl | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 46.25 Å ² | --INVALID-LINK--[1] |
| logP | 0.2803 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 2 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 2 | --INVALID-LINK--[1] |
| Rotatable Bonds | 0 | --INVALID-LINK--[1] |

Note: Some physicochemical data in the literature is for different stereoisomers. The data presented here is for the (1R,2S)-cis isomer where specified.

Synthesis and Experimental Protocols

The enantioselective synthesis of **(1R,2S)-2-Aminocyclopentanol hydrochloride** is a critical process for its application in pharmaceuticals. A representative synthetic pathway involves a hetero-Diels-Alder reaction, followed by reduction, enzymatic resolution, and deprotection.



[Click to download full resolution via product page](#)

Caption: A representative synthetic workflow for **(1R,2S)-2-Aminocyclopentanol hydrochloride**.

Experimental Protocol: Boc Deprotection and Hydrochloride Salt Formation

This protocol is a representative procedure for the final step in the synthesis of **(1R,2S)-2-Aminocyclopentanol hydrochloride**, based on general methods for Boc deprotection.[\[3\]](#)[\[4\]](#)

Materials:

- N-Boc-(1R,2S)-2-aminocyclopentanol
- Anhydrous Isopropanol
- Acetyl chloride (or anhydrous HCl gas)
- Nitrogen gas supply
- Reaction flask with magnetic stirrer
- Dropping funnel
- Ice bath

Procedure:

- Preparation of HCl in Isopropanol: In a flame-dried reaction flask under a nitrogen atmosphere, add anhydrous isopropanol. Cool the flask to 0-5 °C using an ice bath. Slowly add acetyl chloride dropwise to the stirred isopropanol. Caution: This reaction is exothermic and generates HCl gas in situ. Alternatively, bubble anhydrous HCl gas through the cooled isopropanol until saturation.
- Deprotection: Dissolve N-Boc-(1R,2S)-2-aminocyclopentanol in a minimal amount of anhydrous isopropanol. Add this solution dropwise to the freshly prepared HCl/isopropanol solution at 0-5 °C.

- Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the hydrochloride salt.
- Purification: Collect the solid product by filtration. Wash the filter cake with cold isopropanol or another suitable solvent in which the product has low solubility (e.g., diethyl ether) to remove any impurities.
- Drying: Dry the purified **(1R,2S)-2-Aminocyclopentanol hydrochloride** under vacuum to obtain the final product.

Applications in Drug Development and Biological Activity

(1R,2S)-2-Aminocyclopentanol hydrochloride and its derivatives are valuable chiral building blocks in the synthesis of various pharmaceutical agents. The stereochemistry of these compounds is often critical for their biological activity.

Enzyme Inhibition

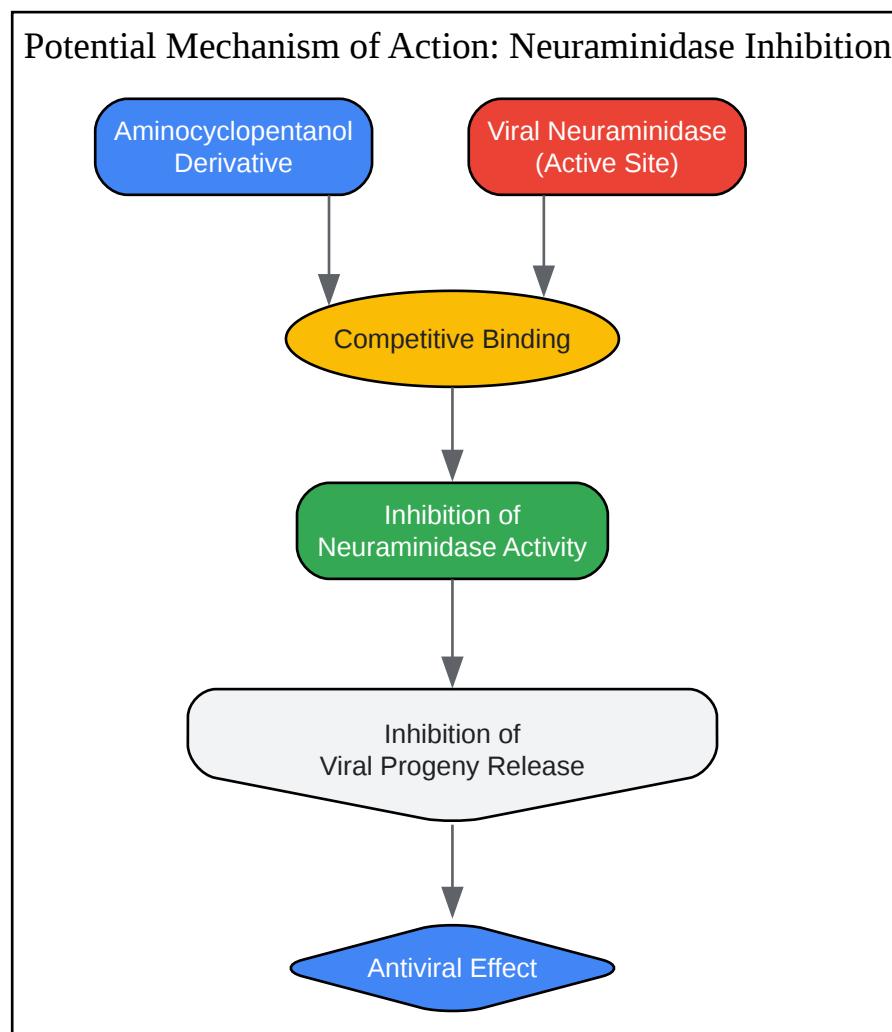
Aminocyclopentanol derivatives have demonstrated potential as inhibitors of various enzymes, including glycosidases and aldo-keto reductases (AKRs).^[5]

- Glycosidase Inhibition: Due to their structural similarity to sugars, aminocyclopentanol derivatives can act as mimics of natural substrates for glycosidase enzymes.^[6] This allows them to bind to the active site and inhibit enzyme activity, a mechanism with therapeutic potential in diabetes and viral infections.^[5]
- Aldo-Keto Reductase (AKR) Inhibition: Certain aminocyclopentanol derivatives have been identified as inhibitors of AKR enzymes, such as AKR1C1 and AKR1C3.^[5] These enzymes play a role in the biosynthesis of steroid hormones, and their inhibition is a target for the treatment of hormone-dependent cancers.^[5]

Antiviral Activity

Derivatives of aminocyclopentanol are being investigated as antiviral agents. One notable application is in the development of inhibitors for viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells, particularly in influenza viruses.^[5]

While not the exact (1R,2S) isomer, the related compound (1R,3S)-3-aminocyclopentanol is a key intermediate in the synthesis of the anti-HIV drug Bictegravir.^{[6][7]} This highlights the importance of the aminocyclopentanol scaffold in developing potent antiviral therapies. Bictegravir functions by inhibiting HIV integrase, an enzyme essential for the replication of the virus.



[Click to download full resolution via product page](#)

Caption: A logical diagram of the potential antiviral mechanism of aminocyclopentanol derivatives.

Experimental Protocol: In Vitro Neuraminidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of **(1R,2S)-2-Aminocyclopentanol hydrochloride** derivatives against neuraminidase.

Materials:

- Neuraminidase enzyme (from a relevant viral or bacterial source)
- Fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl- α -D-neuraminic acid)
- Assay buffer (e.g., MES buffer with CaCl_2)
- Test compound (**(1R,2S)-2-Aminocyclopentanol hydrochloride** derivative)
- Positive control inhibitor (e.g., Oseltamivir)
- 96-well microplate
- Fluorometer

Procedure:

- Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
- Assay Setup: In a 96-well plate, add the assay buffer, the test compound dilutions, and the neuraminidase enzyme. Include wells for a negative control (no inhibitor) and a positive control.
- Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

- Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high pH buffer like glycine-carbonate).
- Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbellifерone) using a fluorometer with appropriate excitation and emission wavelengths.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with **(1R,2S)-2-Aminocyclopentanol hydrochloride**. Its unique stereochemistry and versatile reactivity make it a valuable tool in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Evaluation of Aminocyclopentitol Inhibitors of β -Glucosidases | Semantic Scholar [semanticscholar.org]
- 2. (1R,2S)-cis-2-Aminocyclopentanol hydrochloride | 137254-03-6 [m.chemicalbook.com]
- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. (1R,3S)-3-Aminocyclopentanol|Chiral Cyclopentane Building Block [benchchem.com]

- 7. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b111749#1r-2s-2-aminocyclopentanol-hydrochloride-cas-number-137254-03-6)
- To cite this document: BenchChem. [In-Depth Technical Guide: (1R,2S)-2-Aminocyclopentanol Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/b111749#1r-2s-2-aminocyclopentanol-hydrochloride-cas-number-137254-03-6\]](https://www.benchchem.com/b111749#1r-2s-2-aminocyclopentanol-hydrochloride-cas-number-137254-03-6)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com